

An In-depth Technical Guide to Benzoin-D10: Chemical Properties, Structure, and Applications

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Compound of Interest

Compound Name: Benzoin-D10

Cat. No.: B1469534

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of **Benzoin-D10**, a deuterated analog of benzoin. This document is intended to serve as a valuable resource for professionals in research, and drug development who utilize isotopically labeled compounds.

Core Chemical Properties

Benzoin-D10 is a deuterated form of benzoin where the ten hydrogen atoms on the two phenyl rings are replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly in mass spectrometry-based quantification and mechanistic studies.

Physical and Chemical Data

The key physical and chemical properties of **Benzoin-D10** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₂ D ₁₀ O ₂	[1][2][3]
Molecular Weight	222.31 g/mol	[2][4]
CAS Number	56830-64-9	[1][3]
Appearance	Colorless to white solid	[1]
Melting Point	134-138 °C	[1][3]
Boiling Point	194 °C at 12 mmHg	[1][3]
Solubility	Soluble in organic solvents such as ethanol.	[5]
Isotopic Purity	Typically ≥98 atom % D	[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Benzoin-D10**.

Spectroscopic Data	Description
¹ H NMR	The proton NMR spectrum of Benzoin-D10 is significantly simplified compared to its non-deuterated analog due to the absence of signals from the phenyl rings. The primary signals correspond to the hydroxyl and methine protons.
¹³ C NMR	The carbon-13 NMR spectrum shows characteristic peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, and the deuterated phenyl carbons, which may exhibit splitting due to deuterium coupling.
Mass Spectrometry	The mass spectrum will show a molecular ion peak corresponding to the deuterated molecular weight, which is 10 mass units higher than that of unlabeled benzoin.

Chemical Structure

The chemical structure of **Benzoin-D10** consists of a 1,2-diphenylethanone backbone with a hydroxyl group on the carbon adjacent to the carbonyl group. The key feature is the presence of five deuterium atoms on each of the two phenyl rings.

IUPAC Name: 2-hydroxy-1,2-bis(perdeuteriophenyl)ethanone

Chemical Structure:

Experimental Protocols

Synthesis of Benzoin-D10

The synthesis of **Benzoin-D10** typically follows the same principles as the benzoin condensation of benzaldehyde, but utilizes deuterated benzaldehyde (Benzaldehyde-D5) as the starting material. A common method involves the use of a cyanide catalyst.

Materials:

- Benzaldehyde-D5
- Sodium Cyanide (NaCN)
- Ethanol
- Water

Procedure:

- Dissolve Sodium Cyanide in water in a round-bottom flask.
- Add Ethanol to the solution.
- Add Benzaldehyde-D5 to the mixture.
- Reflux the mixture for 30-60 minutes. During this time, the product will begin to crystallize.
- Cool the reaction mixture in an ice bath to complete the crystallization.

- Collect the **Benzoin-D10** crystals by vacuum filtration.
- Wash the crystals with a cold ethanol/water mixture.
- Recrystallize the crude product from hot ethanol to obtain pure **Benzoin-D10**.

Note: This is a generalized procedure. Specific reaction conditions may vary and should be optimized.

Quantification of Endogenous Analytes using **Benzoin-D10** as an Internal Standard by LC-MS/MS

Benzoin-D10 is frequently used as an internal standard (IS) for the quantification of unlabeled benzoin or structurally similar analytes in complex matrices like plasma or tissue extracts. The following is a general workflow for such an application.

Methodology:

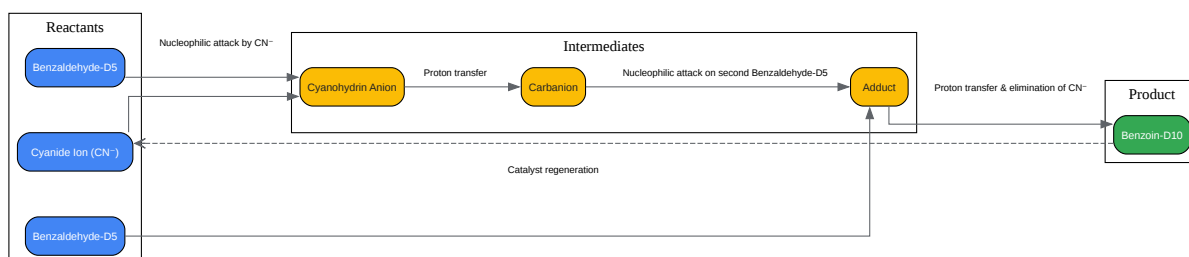
- Sample Preparation:
 - Thaw biological samples (e.g., plasma) on ice.
 - Spike a known concentration of **Benzoin-D10** (Internal Standard) into each sample, calibration standard, and quality control sample.
 - Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
 - Vortex and centrifuge the samples to pellet the precipitated proteins.
 - Collect the supernatant for analysis.
- LC-MS/MS Analysis:
 - Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
 - Separate the analyte and the internal standard using a suitable chromatography column and mobile phase gradient.

- Detect the analyte and internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions for both the analyte and **Benzoin-D10** are monitored.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Benzoin Condensation Reaction Mechanism

The following diagram illustrates the logical steps of the cyanide-catalyzed benzoin condensation, the fundamental reaction for synthesizing benzoin and its deuterated analogs.

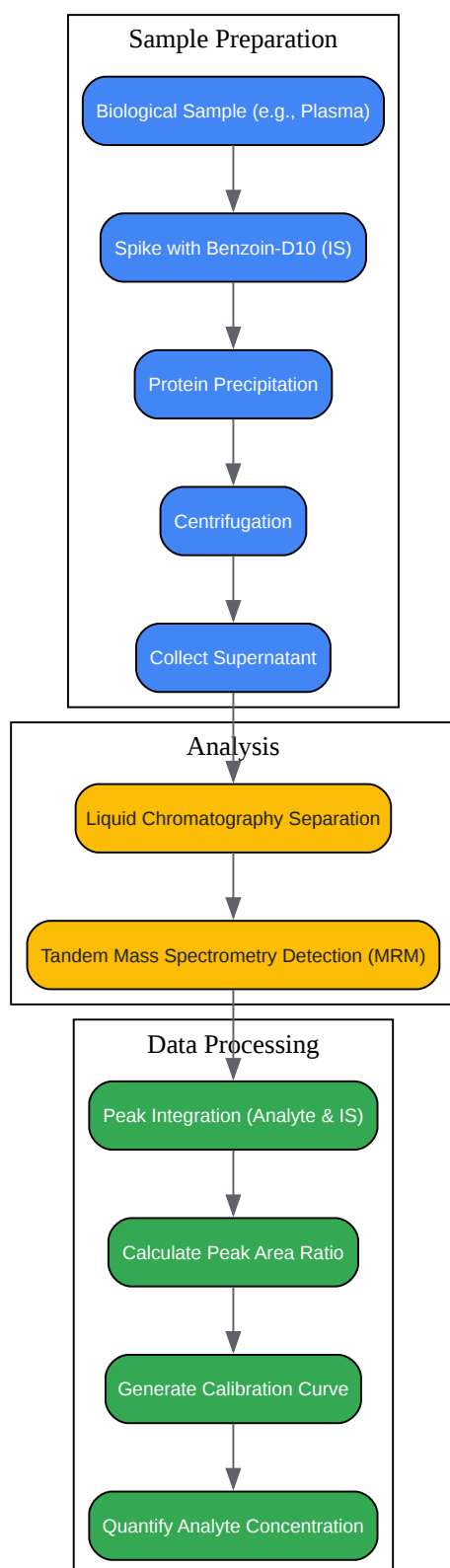


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Caption: Logical workflow of the cyanide-catalyzed **Benzoin-D10** synthesis.

Experimental Workflow for Quantification using an Internal Standard

This diagram outlines the typical experimental workflow for quantifying an analyte in a biological sample using **Benzoin-D10** as an internal standard with LC-MS/MS.



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